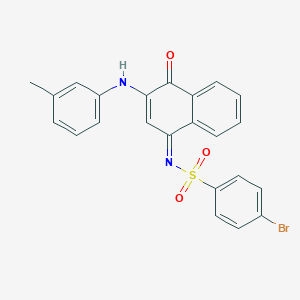
4-bromo-N-(4-oxo-3-(3-toluidino)-1(4H)-naphthalenylidene)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-N-(4-oxo-3-(3-toluidino)-1(4H)-naphthalenylidene)benzenesulfonamide is a chemical compound that has shown potential in scientific research applications.
Mécanisme D'action
The mechanism of action of 4-bromo-N-(4-oxo-3-(3-toluidino)-1(4H)-naphthalenylidene)benzenesulfonamide involves the binding of the compound to zinc ions. This binding results in a change in the fluorescence properties of the compound, allowing for the detection of zinc ions in biological systems. The compound also inhibits the activity of carbonic anhydrase by binding to the active site of the enzyme.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-bromo-N-(4-oxo-3-(3-toluidino)-1(4H)-naphthalenylidene)benzenesulfonamide have been studied in vitro. The compound has been shown to effectively inhibit the activity of carbonic anhydrase, with an IC50 value of 0.23 μM. The compound has also been shown to be a selective fluorescent probe for zinc ions, with a detection limit of 0.1 μM.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-bromo-N-(4-oxo-3-(3-toluidino)-1(4H)-naphthalenylidene)benzenesulfonamide in lab experiments is its ability to selectively detect zinc ions in biological systems. This can be useful in studying the role of zinc in various biological processes. However, one limitation of using this compound is its potential toxicity, which may limit its use in vivo.
Orientations Futures
There are several future directions for the study of 4-bromo-N-(4-oxo-3-(3-toluidino)-1(4H)-naphthalenylidene)benzenesulfonamide. One area of research could focus on the development of more selective fluorescent probes for zinc ions. Another area of research could investigate the potential use of this compound in the treatment of diseases that involve zinc dysregulation, such as Alzheimer's disease. Additionally, further studies could be conducted to investigate the potential toxicity of this compound and its effects on biological systems.
Méthodes De Synthèse
The synthesis of 4-bromo-N-(4-oxo-3-(3-toluidino)-1(4H)-naphthalenylidene)benzenesulfonamide involves the reaction of 4-bromo-1-naphthaldehyde with 4-amino-N-(3-tolyl)benzenesulfonamide in the presence of acetic acid. The resulting product is a yellow solid with a melting point of 250-252°C.
Applications De Recherche Scientifique
4-bromo-N-(4-oxo-3-(3-toluidino)-1(4H)-naphthalenylidene)benzenesulfonamide has been studied for its potential use as a fluorescent probe for the detection of zinc ions in biological systems. It has also been investigated for its ability to inhibit the activity of carbonic anhydrase, an enzyme that plays a role in the regulation of acid-base balance in the body.
Propriétés
Formule moléculaire |
C23H17BrN2O3S |
|---|---|
Poids moléculaire |
481.4 g/mol |
Nom IUPAC |
(NZ)-4-bromo-N-[3-(3-methylanilino)-4-oxonaphthalen-1-ylidene]benzenesulfonamide |
InChI |
InChI=1S/C23H17BrN2O3S/c1-15-5-4-6-17(13-15)25-22-14-21(19-7-2-3-8-20(19)23(22)27)26-30(28,29)18-11-9-16(24)10-12-18/h2-14,25H,1H3/b26-21- |
Clé InChI |
RWIIYDYETHPRRY-QLYXXIJNSA-N |
SMILES isomérique |
CC1=CC(=CC=C1)NC2=C/C(=N/S(=O)(=O)C3=CC=C(C=C3)Br)/C4=CC=CC=C4C2=O |
SMILES |
CC1=CC(=CC=C1)NC2=CC(=NS(=O)(=O)C3=CC=C(C=C3)Br)C4=CC=CC=C4C2=O |
SMILES canonique |
CC1=CC(=CC=C1)NC2=CC(=NS(=O)(=O)C3=CC=C(C=C3)Br)C4=CC=CC=C4C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 5-{acetyl[(4-methoxyphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B281418.png)
![Ethyl 5-{benzoyl[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281419.png)
![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-4-methoxybenzenesulfonamide](/img/structure/B281424.png)
![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxynaphthalen-1-yl]-4-methoxybenzenesulfonamide](/img/structure/B281425.png)
![4-{Acetyl[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-naphthyl acetate](/img/structure/B281430.png)
![Ethyl 5-{butyryl[(2,4,5-trimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281431.png)


![4-{Acetyl[(4-bromophenyl)sulfonyl]amino}-1-naphthyl acetate](/img/structure/B281439.png)
![4-bromo-N-butyryl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281440.png)
![N-[(4-fluorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbutanamide](/img/structure/B281443.png)
![4-fluoro-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281444.png)

![Methyl 5-{butyryl[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281451.png)